IWP-3

Übersicht

Beschreibung

Inhibitor der WNT-Produktion-3 (IWP-3) ist ein niedermolekularer Inhibitor der WNT-Signaltransduktion. WNT-Proteine sind kleine, sezernierte Proteine, die entscheidende Rollen bei der Embryonalentwicklung, der Gewebshomöostase und der Tumorentstehung spielen. This compound inaktiviert Porcupine, eine membrangebundene O-Acyltransferase, die für die Palmitoylierung von WNT-Proteinen verantwortlich ist, was für ihre Signalfähigkeit und Sekretion unerlässlich ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound kann durch einen mehrstufigen organischen Syntheseprozess hergestellt werden. Die wichtigsten Schritte umfassen die Bildung des Thieno[3,2-d]pyrimidin-Kerns und die anschließende Funktionalisierung zur Einführung der Fluorphenyl- und Benzothiazolylgruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylformamid (DMF) und Dimethylsulfoxid (DMSO) sowie Reagenzien wie Palladiumkatalysatoren für Kupplungsreaktionen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren und Prinzipien der grünen Chemie umfassen, um die Effizienz und Nachhaltigkeit zu verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: IWP-3 can be synthesized through a multi-step organic synthesis process. The key steps involve the formation of the thieno[3,2-d]pyrimidine core and subsequent functionalization to introduce the fluorophenyl and benzothiazolyl groups. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and reagents like palladium catalysts for coupling reactions .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

Reaktionstypen: IWP-3 unterliegt in erster Linie Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Fluorphenyl- und Benzothiazolyl-Einheiten. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien bei der Synthese und Modifikation von this compound gehören Palladiumkatalysatoren, organische Lösungsmittel wie DMF und DMSO sowie Basen wie Kaliumcarbonat. Die Reaktionen werden typischerweise unter inerten Atmosphärenbedingungen durchgeführt, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind typischerweise Derivate mit modifizierten funktionellen Gruppen, die zur Untersuchung von Struktur-Wirkungs-Beziehungen und zur Optimierung der biologischen Aktivität der Verbindung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Key Applications

1. Cardiomyocyte Differentiation

- Overview : IWP-3 has been shown to promote the differentiation of cardiomyocytes from human embryonic stem cells. This application is particularly relevant in regenerative medicine for heart diseases.

- Findings : Studies indicate that the inhibition of Wnt signaling by this compound facilitates the formation of cardiomyocytes from pluripotent stem cells, highlighting its potential use in cardiac tissue engineering .

2. Cancer Research

- Overview : The Wnt/β-catenin pathway is frequently dysregulated in various cancers. This compound serves as a tool to study the effects of Wnt inhibition on tumor growth and progression.

- Findings : Research has demonstrated that this compound can inhibit Wnt-dependent phosphorylation of key proteins involved in cancer cell proliferation, suggesting its utility in cancer therapeutics .

3. Developmental Biology

- Overview : this compound is used to investigate the role of Wnt signaling in embryonic development and organogenesis.

- Findings : The compound has been instrumental in elucidating the functions of Wnt signaling during early development stages and its impact on cell fate decisions .

Case Studies

Wirkmechanismus

IWP-3 exerts its effects by inactivating Porcupine, a membrane-bound O-acyltransferase responsible for palmitoylating WNT proteins. This palmitoylation is essential for the signaling ability and secretion of WNT proteins. By inhibiting Porcupine, this compound effectively blocks WNT signaling, leading to reduced accumulation of β-catenin and downstream gene transcription .

Vergleich Mit ähnlichen Verbindungen

IWP-3 gehört zu einer Klasse von Verbindungen, die als WNT-Signaltransduktionsinhibitoren bekannt sind. Ähnliche Verbindungen umfassen IWP-2 und IWP-4, die ebenfalls Porcupine inhibieren, sich aber in ihren chemischen Strukturen unterscheiden. IWP-2 hat eine ähnliche Kernstruktur, aber es fehlt die Fluorphenylgruppe, die in this compound vorhanden ist. IWP-4 hingegen hat im Vergleich zu this compound eine zusätzliche Methoxygruppe .

Die Einzigartigkeit von this compound liegt in seiner spezifischen Inhibition von Porcupine mit einem IC50-Wert von 40 nM, was es zu einem potenten Inhibitor der WNT-Signaltransduktion macht. Diese Spezifität und Potenz machen this compound zu einem wertvollen Werkzeug für die Untersuchung des WNT-Signalwegs und seiner Rolle in verschiedenen biologischen Prozessen und Krankheiten .

Referenzen

Biologische Aktivität

IWP-3, a small molecule inhibitor of the Wnt signaling pathway, has garnered significant attention in biomedical research due to its potential applications in regenerative medicine and cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and relevant case studies.

This compound functions primarily as a PORCN (palmitoyltransferase) inhibitor , which prevents the palmitoylation and subsequent secretion of Wnt proteins. By inhibiting Wnt signaling, this compound alters cellular processes such as proliferation, differentiation, and apoptosis. The compound exhibits an IC50 value of approximately 2241 nM , indicating its potency in modulating Wnt activity compared to other inhibitors like IWR-1 and XAV939 .

Cardiomyocyte Differentiation

One of the most notable biological activities of this compound is its role in promoting cardiomyocyte differentiation from pluripotent stem cells (PSCs). Research indicates that this compound significantly enhances the cardiogenic potential of human PSCs by inhibiting Wnt signaling pathways that typically suppress cardiac lineage commitment. In comparative studies, this compound demonstrated a cardiogenic efficacy that was at least 40 times greater than that of DKK1, a purified recombinant Wnt inhibitor .

Table: Comparison of Wnt Inhibitors in Cardiomyocyte Differentiation

| Compound | IC50 (nM) | Max Efficacy | Cardiogenic Effect |

|---|---|---|---|

| This compound | 2241 | High | Significant |

| IWR-1 | <1000 | Very High | Very Significant |

| XAV939 | >2000 | Moderate | Moderate |

| DKK1 | - | Low | Minimal |

Case Study 1: Induction of Cardiac Differentiation

In a controlled study involving human embryonic stem cells (hESCs), researchers treated cultures with varying concentrations of this compound. The results showed that treatment with this compound led to a marked increase in cardiac transcription factors such as MEF2C and NKX2.5 , along with structural genes like MYH6 and TNNT2 . This suggests that blocking Wnt signaling facilitates the transition from mesodermal progenitors to mature cardiomyocytes .

Case Study 2: Impact on Cancer Cell Lines

Another study explored the effects of this compound on cancer cell lines, particularly those associated with colorectal cancer. The inhibition of Wnt signaling by this compound resulted in reduced cell proliferation and increased apoptosis in these cancer cells. This finding supports the hypothesis that targeting Wnt pathways can be an effective strategy for cancer therapy .

Research Findings

Recent studies have further elucidated the role of this compound in various biological contexts:

- Endogenous Wnt Activity Modulation : Research indicates that not only does exogenous inhibition promote differentiation, but also that endogenous Wnt activity must be modulated for effective cellular outcomes .

- Comparative Efficacy : In comparative analyses with other small molecule inhibitors, this compound consistently showed significant effects on both cardiogenesis and tumor suppression, reinforcing its potential as a therapeutic agent .

Eigenschaften

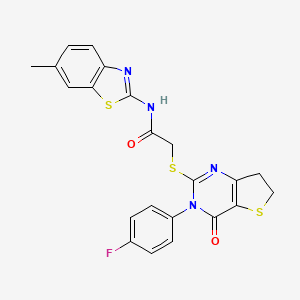

IUPAC Name |

2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O2S3/c1-12-2-7-15-17(10-12)32-21(24-15)26-18(28)11-31-22-25-16-8-9-30-19(16)20(29)27(22)14-5-3-13(23)4-6-14/h2-7,10H,8-9,11H2,1H3,(H,24,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMHQSDMKWQNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)SCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

687561-60-0 | |

| Record name | 687561-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.